molecular formula C11H14O B14841180 2-(Cyclopropylmethyl)-3-methylphenol

2-(Cyclopropylmethyl)-3-methylphenol

Cat. No.: B14841180
M. Wt: 162.23 g/mol
InChI Key: QPQOGXOPBBLSQE-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)-3-methylphenol is an organic compound that belongs to the class of phenols It features a cyclopropylmethyl group attached to the second carbon and a methyl group attached to the third carbon of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-3-methylphenol can be achieved through several methods. One common approach involves the alkylation of 3-methylphenol (m-cresol) with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-3-methylphenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the phenol ring .

Scientific Research Applications

2-(Cyclopropylmethyl)-3-methylphenol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic properties, such as antimicrobial and antioxidant activities.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-3-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and enzyme activities. The cyclopropylmethyl group may contribute to the compound’s stability and reactivity by introducing steric effects and ring strain .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethyl)-4-methylphenol
  • 2-(Cyclopropylmethyl)-5-methylphenol
  • 2-(Cyclopropylmethyl)-6-methylphenol

Uniqueness

2-(Cyclopropylmethyl)-3-methylphenol is unique due to the specific positioning of the cyclopropylmethyl and methyl groups on the phenol ring. This arrangement can influence its chemical reactivity, biological activity, and physical properties compared to other similar compounds .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-(cyclopropylmethyl)-3-methylphenol

InChI

InChI=1S/C11H14O/c1-8-3-2-4-11(12)10(8)7-9-5-6-9/h2-4,9,12H,5-7H2,1H3

InChI Key

QPQOGXOPBBLSQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)CC2CC2

Origin of Product

United States

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